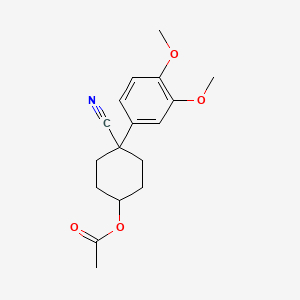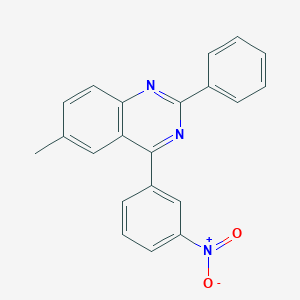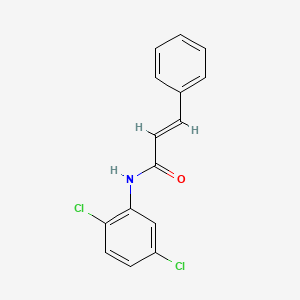
4-cyano-4-(3,4-dimethoxyphenyl)cyclohexyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- Synthesis of a similar compound, 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl acetate, involves acetylation of the hydroxy group of a precursor formed by reacting 4-methoxyphenyl acetonitrile with cyclohexanone. The synthesis is characterized spectroscopically and investigated through X-ray crystallography (Mantelingu et al., 2007).
Molecular Structure Analysis
- The molecular structure of 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl acetate, a related compound, shows that the cyclohexane ring is in a chair conformation. The structure also exhibits intermolecular hydrogen bonds of the type C–H…N and C–H…O (Mantelingu et al., 2007).
Chemical Reactions and Properties
- The reaction of dimedone with various aldehydes in acetonitrile using ZnO as a catalyst is related to the synthesis of compounds with similar structural features. In the presence of ZnO–acetyl chloride catalysts, the reaction yields specific products (Maghsoodlou et al., 2010).
- The synthesis of 4-(4-Chlorophenyl)cyclohexanol, a structurally related compound, includes reactions such as Friedel-Crafts and Baeyer-Villiger reactions (Ye, 2007).
Physical Properties Analysis
- Information specific to the physical properties of 4-cyano-4-(3,4-dimethoxyphenyl)cyclohexyl acetate was not found in the reviewed literature. However, related compounds' physical properties can be inferred through spectroscopic and crystallographic analyses.
Chemical Properties Analysis
- The chemical properties of similar compounds, such as 4-(4-Chlorophenyl)cyclohexanol, involve reactions like oxidation and demonstrate the adaptability of cyclohexanol derivatives in various chemical synthesis processes (Ye, 2007).
Propriétés
IUPAC Name |
[4-cyano-4-(3,4-dimethoxyphenyl)cyclohexyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-12(19)22-14-6-8-17(11-18,9-7-14)13-4-5-15(20-2)16(10-13)21-3/h4-5,10,14H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCQFUDDZVGWAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(CC1)(C#N)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(ethylamino)-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5664746.png)



![1-(2,3-dimethylphenyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine](/img/structure/B5664783.png)
![N-[(2-amino-5-pyrimidinyl)methyl]-1-(cyclopentylcarbonyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5664784.png)
![ethyl 4-[(3S*,4S*)-4-hydroxy-1-(phenylsulfonyl)-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5664793.png)
![N-[2-(1,3-thiazol-2-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5664799.png)
![8-(cyclopropylsulfonyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5664801.png)

![1,6-dimethyl-3-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]pyridin-2(1H)-one](/img/structure/B5664812.png)
![N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5664813.png)
![4-methoxy-2-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]phenol](/img/structure/B5664824.png)